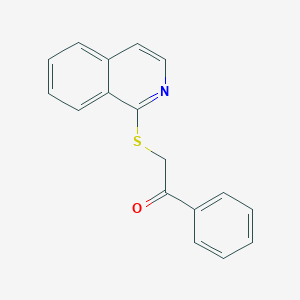

2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

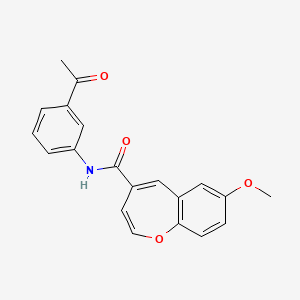

The compound “2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one” is a complex organic molecule that contains an isoquinoline group, a sulfanyl group, and a phenylethanone group. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . Sulfanyl groups (also known as thiol groups) are functional groups consisting of a sulfur atom and a hydrogen atom. Phenylethanone (also known as acetophenone) is the simplest aryl ketone.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the isoquinoline, sulfanyl, and phenylethanone groups. Isoquinoline has a bicyclic structure with a benzene ring fused to a pyridine ring. The sulfanyl group would likely be bonded to the isoquinoline group, and the phenylethanone group would likely be attached via a carbon-carbon bond .Scientific Research Applications

Inhibition of Melaninogenesis

The compound has been identified as an inhibitor of melaninogenesis, the process that leads to the production of melanin, a pigment responsible for color in skin, hair, and eyes . It was found to inhibit melanin production and tyrosinase activity in B16F10 cells stimulated with α-melanocyte-stimulating hormone (α-MSH), as well as zebrafish embryos and reconstituted human skin tissue containing melanocytes .

Modulation of PKA/CREB and MAPK Signaling Pathways

The compound has been shown to modulate the PKA/CREB and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The compound decreased the mRNA and protein expression of microphthalmia-associated transcription factor (MITF) and tyrosinase at a concentration of 10 μM .

Potential Use in Skin-Whitening Cosmetics

Due to its ability to inhibit melanin production, the compound has potential use in skin-whitening cosmetics . It could be used to treat hyperpigmentation disorders without biological toxicity .

Use in the Development of Chiral Ligands and Catalysts

The compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis . It functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .

Use in the Synthesis of QUINOL and its Derivatives

The compound is used in the synthesis of 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL) and its derivatives . QUINOL is a representative atropisomeric heterobiaryl that has been described to function as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .

Use in Fluorescence Microscopy Imaging

A novel organic dye derived from the compound has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

properties

IUPAC Name |

2-isoquinolin-1-ylsulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-16(14-7-2-1-3-8-14)12-20-17-15-9-5-4-6-13(15)10-11-18-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGKLSCINXIHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)

![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)

![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)